2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid
Description
2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a carboxylic acid group and at position 2 with a 3-methylpyridin-2-yl moiety. This structure combines the electron-withdrawing properties of the pyrimidine-carboxylic acid framework with the aromatic and coordinating capabilities of the pyridine ring.
The compound’s carboxylic acid group enhances solubility in polar solvents and enables coordination to metal centers, as seen in related Ru(II) complexes (e.g., [Ru(dppz)₂(CppH)]²⁺, where CppH = 2-(2′-pyridyl)pyrimidine-4-carboxylic acid) . Such properties make it a candidate for applications in medicinal chemistry (e.g., anticancer agents) and materials science.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-2-5-12-9(7)10-13-6-4-8(14-10)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
LOLJNVRBSVIBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyridine Precursor Functionalization
The preparation of 2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid often begins with functionalizing a pyridine scaffold. A common approach involves the esterification of nicotinic acid derivatives, followed by oxidation and nucleophilic substitution. For instance, ethyl nicotinate (2 ) undergoes oxidation with meta-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxide (3 ), which facilitates subsequent cyanide substitution at the ortho position using trimethylsilyl cyanide (TMSCN). This step generates ethyl 6-cyanonicotinate (4 ) in 50% yield after purification via silica gel chromatography. The introduction of the methyl group at the pyridine’s 3-position typically occurs early in the synthesis, either through alkylation of a pyridine precursor or via directed ortho-metalation strategies, though specific protocols for this modification require adaptation from analogous pyridine syntheses.
Pyrimidine Ring Assembly
The pyrimidine ring is constructed through cyclocondensation or coupling reactions. In one documented method, a Diels-Alder reaction between ethyl 6-cyanonicotinate (4 ) and benzyl 1,2,3-triazine-5-carboxylate (9 ) forms the bicyclic intermediate 10 , which is subsequently hydrogenated to yield the pyrimidine-carboxylic acid precursor 11 . Alternatively, chloropyrimidine intermediates, such as 4-chloro-2-isopropyl-6-methylpyrimidine, have been employed in nucleophilic substitution reactions with amines or alkoxides to install substituents at the 4-position. For the target compound, the carboxylic acid group is introduced via hydrolysis of a nitrile or ester moiety. For example, hydrolysis of ethyl 4-cyano-2-(3-methylpyridin-2-yl)pyrimidine-6-carboxylate under basic conditions affords the carboxylic acid derivative, though reaction conditions (e.g., NaOH concentration, temperature) must be optimized to prevent decarboxylation.
Critical Reaction Optimization
Coupling Reagents and Solvent Systems
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) is prevalent in amide bond formation between pyrimidine-carboxylic acids and amines. In the synthesis of analogous compounds, EDCI/HOBT-mediated coupling in dichloromethane (DCM) or N-methylpyrrolidone (NMP) achieves yields exceeding 70%. For hydrolytic steps, ethanol-water mixtures at reflux temperatures are preferred to balance reaction rate and product stability.
Purification and Characterization
Silica gel column chromatography remains the standard purification method for intermediates, with eluents such as methanol-DCM mixtures (2–5% v/v) effectively separating products. Final compounds, including this compound, are often recrystallized from ethanol or ethyl acetate to achieve >95% purity. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity, with characteristic signals including a downfield-shifted carbonyl carbon (δ ~170 ppm in $$^{13}\text{C}$$ NMR) and molecular ion peaks matching the theoretical m/z of 215.21.
Comparative Analysis of Synthetic Pathways
The pyridine N-oxide route offers superior yields for early intermediates (e.g., 98% for 3 ) but requires stringent temperature control during oxidation steps. In contrast, chloropyrimidine substitution simplifies later-stage functionalization but risks regioisomer formation during chlorination. Direct cyclocondensation methods, while operationally simpler, suffer from lower overall yields due to competing side reactions.
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Formation
Unwanted regioisomers may arise during cyclization, particularly when symmetric reagents are employed. Employing directing groups, such as N-oxides or bulky substituents, enhances regiocontrol. For example, the N-oxide group in 3 directs cyanide substitution exclusively to the ortho position, ensuring correct pyridine functionalization.
Hydrolysis Side Reactions
Premature decarboxylation during hydrolysis is mitigated by using mild basic conditions (e.g., aqueous NaHCO₃ instead of NaOH) and low temperatures (0–5°C). Protecting group strategies, such as benzyl esters, have also been explored but add synthetic steps.
Industrial-Scale Considerations
Scale-up of this compound synthesis necessitates solvent recovery systems and continuous flow reactors to manage exothermic reactions (e.g., Diels-Alder steps). Patent literature highlights the use of immobilized catalysts and microwave-assisted synthesis to reduce reaction times from hours to minutes. Economic analyses suggest that the pyridine N-oxide route is cost-effective for large-scale production despite its multi-step nature, owing to high intermediate yields and commodity-priced reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of specific enzymes.
Medicine: It is being investigated for its potential as an anti-fibrotic agent.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- Coordination Chemistry : The pyridyl substituent in CppH enables strong chelation with Ru(II), enhancing anticancer activity , whereas the 3-methylpyridin-2-yl group in the target compound may sterically hinder metal binding compared to CppH.
- Biological Activity: Thieno-pyrimidine amides (–8) exhibit antimicrobial properties due to their planar aromatic systems and amide hydrophobicity. In contrast, the carboxylic acid group in the target compound may favor solubility over membrane penetration, limiting direct antimicrobial action.
- Synthetic Flexibility : Sulfur-containing analogs (e.g., 3a–3g in ) demonstrate reactivity in nucleophilic substitutions, suggesting that the target compound’s pyridyl group could be modified similarly for functional diversification.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Sulfur-containing analogs (e.g., 3a) exhibit lower solubility due to non-polar thioether groups, whereas carboxylic acid derivatives prioritize polar interactions.
Anticancer Activity:
Antimicrobial Activity:
- Thieno-pyrimidine Amides: Show MIC values of 1–8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Pyridyl-Pyrimidine Carboxylic Acids: Limited activity due to high polarity but may synergize with metal ions for targeted therapies.
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing 2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential functionalization of pyrimidine and pyridine rings. A common approach is nucleophilic substitution of halogenated pyrimidine intermediates with 3-methylpyridinyl groups, followed by carboxylation using CO₂ or carbonylation agents under basic conditions (e.g., NaOH/K₂CO₃ in DMSO or ethanol). Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-synthesis purification.
- Catalytic systems: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in aryl-aryl bond formation .
- Temperature control: Stepwise heating (e.g., 80–120°C) minimizes side reactions.
Post-synthesis, recrystallization or column chromatography ensures purity .
Advanced Reaction Mechanisms: How can computational modeling (e.g., DFT) elucidate reaction mechanisms in the synthesis of this compound?
Answer:
Density Functional Theory (DFT) simulations predict transition states, intermediates, and activation energies for key steps like nucleophilic substitution or carboxylation. For example:
- Transition state analysis: Identifies steric/electronic barriers in pyridine-pyrimidine coupling.
- Reaction pathway validation: Quantum calculations align with experimental data (e.g., NMR-monitored intermediates).
The ICReDD framework integrates computational predictions with high-throughput experimentation to refine synthetic routes, reducing trial-and-error cycles .
Basic Safety Handling: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Exposure response:
- Storage: Keep in sealed containers under inert gas (N₂/Ar) at room temperature, away from moisture .
Advanced Data Contradiction: How to resolve discrepancies in reported biological activities of structurally similar pyrimidine derivatives?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized assays: Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and concentrations.
- Orthogonal validation: Confirm enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT/XTT).
- Meta-analysis: Cross-reference PubChem/CAS data to identify outliers in IC₅₀ values .
Characterization Techniques: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions on pyrimidine and pyridine rings (e.g., methyl group at δ 2.4 ppm).
- HPLC: Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays).
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 231.08 g/mol) .
Advanced Structure-Activity Relationship (SAR): How to design SAR studies for derivatives to enhance bioactivity?
Answer:
- Systematic substitution: Introduce electron-withdrawing groups (e.g., -CF₃) at pyrimidine C4 to modulate electron density and binding affinity.
- Bioisosteric replacement: Replace carboxylic acid with tetrazole to improve metabolic stability.
- Molecular docking: Use AutoDock/Vina to predict interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with SPR (surface plasmon resonance) for binding kinetics .
Basic Stability: How does pH affect the stability of this compound in aqueous solutions?
Answer:
- Acidic conditions (pH <3): Protonation of the pyridine nitrogen enhances solubility but may degrade the carboxylic acid group.
- Neutral/basic (pH 7–9): Deprotonation of the carboxylic acid improves stability. Use phosphate buffers (50 mM, pH 7.4) for biological assays.
- Long-term storage: Lyophilize and store at -20°C to prevent hydrolysis .
Advanced Metabolic Pathways: What in vitro models are suitable for studying the metabolic fate of this compound?
Answer:
- Hepatocyte assays: Primary human hepatocytes (e.g., Lonza) identify phase I/II metabolites via LC-MS/MS.
- CYP450 inhibition screening: Use recombinant CYP isoforms (e.g., CYP3A4) to assess drug-drug interaction risks.
- Microsomal stability: Rat liver microsomes quantify half-life (t₁/₂) and intrinsic clearance .
Basic Purification: What chromatographic techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Flash chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50%) removes unreacted precursors.
- Ion-exchange chromatography: Separate carboxylic acid derivatives using DEAE cellulose at pH 6.5.
- Preparative HPLC: C18 columns (ACN/0.1% TFA) achieve >99% purity for crystallography .
Advanced Toxicity Profiling: What in silico tools predict the toxicity of this compound and its derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
